molecular formula C23H17F3N4O3S2 B611014 SSTC3 CAS No. 242422-09-8

SSTC3

Cat. No.: B611014
CAS No.: 242422-09-8
M. Wt: 518.53
InChI Key: HSFAATUFWDDUGW-UHFFFAOYSA-N
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Description

SSTC3 is a small-molecule compound known for its role as an activator of casein kinase 1 alpha (CK1α) and a potent inhibitor of hypoxia-inducible factor 1 alpha (HIF1α). It has demonstrated potential antitumor activity by inhibiting WNT signaling and suppressing the growth of Sonic Hedgehog (SHH) medulloblastoma tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SSTC3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring consistency in product quality. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

SSTC3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of this compound with different biological properties .

Scientific Research Applications

SSTC3 has a wide range of scientific research applications, including:

Mechanism of Action

SSTC3 exerts its effects by activating casein kinase 1 alpha (CK1α), which phosphorylates and destabilizes GLI transcription factors, thereby inhibiting the key effectors of SHH signaling. Additionally, this compound inhibits hypoxia-inducible factor 1 alpha (HIF1α), reducing its activity and impacting tumor growth. The compound acts downstream of the vismodegib target SMOOTHENED (SMO), bypassing mechanisms of SMO inhibitor resistance .

Comparison with Similar Compounds

Properties

CAS No.

242422-09-8

Molecular Formula

C23H17F3N4O3S2

Molecular Weight

518.53

IUPAC Name

4-(N-Methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

InChI

InChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31)

InChI Key

HSFAATUFWDDUGW-UHFFFAOYSA-N

SMILES

O=C(NC1=NC(C2=NC=CC=C2)=CS1)C3=CC=C(S(=O)(N(C)C4=CC=C(C(F)(F)F)C=C4)=O)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SSTC-3;  SSTC 3;  SSTC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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